molecular formula C29H23ClFN3O2S2 B2487206 3-allyl-5-(4-chlorophenyl)-2-((2-(1-(2-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl)-2-oxoethyl)thio)thieno[2,3-d]pyrimidin-4(3H)-one CAS No. 670268-59-4

3-allyl-5-(4-chlorophenyl)-2-((2-(1-(2-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl)-2-oxoethyl)thio)thieno[2,3-d]pyrimidin-4(3H)-one

Cat. No. B2487206
M. Wt: 564.09
InChI Key: RFDLZWVLFMVMGN-UHFFFAOYSA-N
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Description

This compound belongs to the thieno[2,3-d]pyrimidin-4(3H)-one family, which is known for its diverse pharmacological properties. The specific structural features of this compound, including the thieno[2,3-d]pyrimidin-4(3H)-one core, fluorophenyl, and chlorophenyl groups, contribute to its unique chemical and physical characteristics.

Synthesis Analysis

The synthesis of thieno[2,3-d]pyrimidin-4(3H)-one derivatives typically involves a multi-step process that may include condensation reactions with aromatic aldehydes and furfural in the presence of NaOH, as demonstrated by Elmuradov, Bozorov, and Shakhidoyatov (2011). Additionally, a catalytic four-component reaction utilizing ketones, ethyl cyanoacetate, S8, and formamide has been reported to efficiently produce these compounds with reduced steps and easier purification (Shi et al., 2018).

Molecular Structure Analysis

The molecular structure of related thieno[2,3-d]pyrimidin-4(3H)-one compounds has been extensively studied, revealing significant insights into their conformation and interactions. For example, a study by Li et al. (2007) highlighted the dihedral angles and conformations of the fused rings and the stabilizing effects of weak intermolecular interactions in the crystal packing of such molecules (Li et al., 2007).

Chemical Reactions and Properties

The chemical behavior of thieno[2,3-d]pyrimidin-4(3H)-ones includes reactions under microwave-assisted conditions, facilitating the synthesis of various derivatives through efficient transformations (Hesse, Perspicace, & Kirsch, 2007). These compounds participate in nucleophilic substitutions and cyclization reactions that are pivotal for generating pharmacologically active molecules.

Scientific Research Applications

Nuclear Magnetic Resonance Studies

Research by Hirohashi, Inaba, and Yamamoto (1976) explored the properties of bicyclic thiophene derivatives through nuclear magnetic resonance (NMR), observing spin couplings that can be attributed to through-space mechanisms in the 1H NMR spectra of these compounds (Hirohashi, Inaba, & Yamamoto, 1976). This study is significant for understanding the molecular behavior of similar thieno[2,3-d]pyrimidine compounds.

Synthesis of Substituted Thienopyrimidines

More et al. (2013) synthesized various substituted thieno[2,3-d]pyrimidines, which are structurally related to the compound . Their research involved creating intermediates and then substituting them with aromatic amines, aminophenol, leading to a series of substituted thienopyrimidines. These compounds were characterized by various spectroscopic techniques (More, Chandra, Nargund, & Nargund, 2013).

Antimicrobial and Antioxidant Properties

Saundane et al. (2012) researched the synthesis of thienopyrimidine analogues and their derivatives, investigating their antimicrobial and antioxidant activities. This research is relevant to the compound as it provides insight into potential biological applications of thieno[2,3-d]pyrimidine compounds (Saundane, Yarlakatti, Walmik, & KATKARf, 2012).

Fungicidal Activity

Liu and He (2012) studied new thienopyridopyrimidine derivatives, focusing on their fungicidal activity. Their research is pertinent as it highlights the potential use of similar compounds in agricultural or pharmaceutical contexts (Liu & He, 2012).

Antitumor Activity

Hafez and El-Gazzar (2017) synthesized thieno[3,2-d]pyrimidine derivatives and evaluated their antitumor activity. This is particularly relevant as it provides an understanding of the potential therapeutic applications of thieno[2,3-d]pyrimidine compounds in cancer treatment (Hafez & El-Gazzar, 2017).

properties

IUPAC Name

5-(4-chlorophenyl)-2-[2-[1-(2-fluorophenyl)-2,5-dimethylpyrrol-3-yl]-2-oxoethyl]sulfanyl-3-prop-2-enylthieno[2,3-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H23ClFN3O2S2/c1-4-13-33-28(36)26-22(19-9-11-20(30)12-10-19)15-37-27(26)32-29(33)38-16-25(35)21-14-17(2)34(18(21)3)24-8-6-5-7-23(24)31/h4-12,14-15H,1,13,16H2,2-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFDLZWVLFMVMGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(N1C2=CC=CC=C2F)C)C(=O)CSC3=NC4=C(C(=CS4)C5=CC=C(C=C5)Cl)C(=O)N3CC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H23ClFN3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

564.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-allyl-5-(4-chlorophenyl)-2-((2-(1-(2-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl)-2-oxoethyl)thio)thieno[2,3-d]pyrimidin-4(3H)-one

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